molecular formula C10H21ClN2O3 B12331777 tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride

tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride

Cat. No.: B12331777
M. Wt: 252.74 g/mol
InChI Key: AQEYNDRLZZFBSU-KZYPOYLOSA-N
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Description

tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is a chiral piperidine derivative characterized by a stereospecific hydroxy group at the 5R position and a tert-butoxycarbonyl (Boc)-protected amine at the 3S position of the piperidine ring, with a hydrochloride counterion enhancing its solubility . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators, where stereochemical precision is essential for biological activity . The Boc group facilitates selective deprotection under acidic conditions, enabling subsequent functionalization .

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1

InChI Key

AQEYNDRLZZFBSU-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride typically involves the protection of the amine group in piperidine followed by selective functionalization. One common method includes the use of tert-butyl carbamate as a protecting group, which is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent oxidation reaction .

Industrial Production Methods

This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine core .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Similarity Index* Key Differences vs. Target Compound
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Piperidine Phenyl (C4), carboxylic acid (C3) N/A Carboxylic acid instead of hydroxy; phenyl substituent alters lipophilicity
tert-Butyl 3-oxopyrrolidine-1-carboxylate (101385-93-7) Pyrrolidine Ketone (C3) N/A 5-membered ring; ketone reduces hydrogen-bonding potential
tert-Butyl [(3S,5S)-5-(2-fluorophenyl)-2-oxopiperidin-3-yl]carbamate (Intermediate 8) Piperidinone 2-Fluorophenyl (C5), ketone (C2) 0.72–0.76† Ketone at C2 introduces rigidity; fluorophenyl enhances electronegativity
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride (16251-45-9) Morpholine Trifluoromethylphenyl, oxygen heteroatom 0.72 Oxygen atom replaces CH₂ in ring; reduced basicity compared to piperidine
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (156474-22-5) Tetrahydropyran Difluorophenyl (C2), hydroxy (C5) 0.76 Oxygen-containing ring alters electronic properties and metabolic stability

*Similarity indices derived from structural and functional group alignment . †Estimated based on patent examples .

Biological Activity

tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 2306252-76-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Recent studies indicate that compounds structurally related to this carbamate inhibit GSK-3β, which plays a critical role in cellular signaling pathways related to metabolism and cell survival. The inhibition of GSK-3β can lead to increased glycogen synthesis and has implications in treating diabetes and neurodegenerative diseases .
  • Inflammatory Pathways : The compound has been noted for its potential to modulate inflammatory responses. In vitro studies have shown that derivatives can inhibit interleukin-1 beta (IL-1β) release from macrophages, suggesting an anti-inflammatory effect .

Biological Evaluation

A series of experiments have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
GSK-3β InhibitionIC50 Measurement130 nM
IL-1β InhibitionMacrophage Assay19.4% inhibition at 10 µM
Anti-pyroptotic ActivityCell Viability Assay24.9% inhibition

Case Studies and Research Findings

  • Case Study on GSK-3β Inhibition : A study focused on the optimization of GSK-3β inhibitors demonstrated that compounds similar to tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate exhibited significant inhibitory effects on GSK-3β activity, suggesting potential applications in cancer therapy and neuroprotection .
  • Inflammation Modulation : Another research highlighted the compound's ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating its role in modulating inflammatory responses and potential use in treating inflammatory diseases .

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